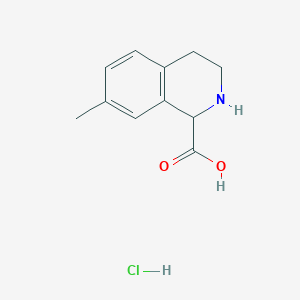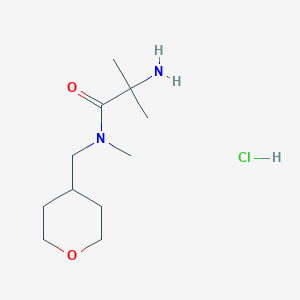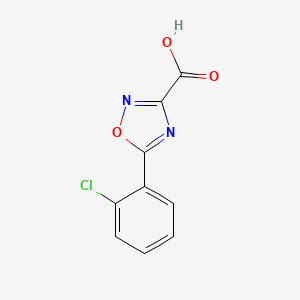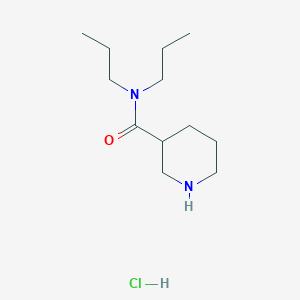
5-甲基嘧啶-4-羧酸
描述
5-Methylpyrimidine-4-carboxylic acid is a compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance with a boiling point of 316.6±22.0°C at 760 mmHg .
Molecular Structure Analysis
The linear formula of 5-Methylpyrimidine-4-carboxylic acid is C6H6N2O2 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
5-Methylpyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 138.13 and a boiling point of 316.6±22.0°C at 760 mmHg .
科学研究应用
一步合成2-取代-4,6-二氮杂吲哚
5-甲基嘧啶-4-羧酸衍生物被用于合成2-取代-4,6-二氮杂吲哚。一项研究表明,利用n-BuLi处理未保护的5-氨基-4-甲基嘧啶可直接与各种羧酸衍生物发生缩合反应,无需保护基或氧化态调整即可促进合成(Song et al., 2009)。
合成HCV NS5B聚合酶抑制剂
包括5,6-二羟基嘧啶-4-羧酸在内的化合物,包括5-甲基嘧啶-4-羧酸衍生物,显示出作为HCV NS5B聚合酶抑制剂的潜力。这些化合物结合在酶的活性位点,某些类似物显示出比最初的引物更好的活性。这项研究有助于理解这类抑制剂的药效团(Stansfield et al., 2004)。
合成5-卤代嘧啶-4-羧酸酯
5-甲基嘧啶-4-羧酸衍生物也被用于合成5-卤代嘧啶-4-羧酸酯。一项研究报告了通过Minisci自由基烷氧羰化反应合成这些化合物。该过程高度区域选择性,可有效合成类似乙酸乙酯的化合物,有助于制备药理活性分子(Regan et al., 2012)。
导致功能化4-氨基吡啶的环转化
3-甲基-5-硝基嘧啶-4(3H)-酮与烯酮的相互作用已被证明会导致环转化,产生功能化的4-氨基吡啶。通过这个过程,可以引入各种氨基团,展示了5-甲基嘧啶-4-羧酸衍生物的化学多样性和潜在应用(Nishiwaki et al., 2006)。
羧酸复合物的超分子支架
研究探讨了2-氨基-4-甲基嘧啶(一种相关化合物)与选定二羧酸之间的氢键相互作用,重点放在固态上。这项研究突出了通过这些相互作用形成的超分子聚合物结构,为了解5-甲基嘧啶-4-羧酸衍生物在创建复杂超分子结构中的结构动态和潜在应用提供了见解(Mahapatra et al., 2011)。
安全和危害
属性
IUPAC Name |
5-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUWGJOBDUGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696952 | |
| Record name | 5-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-4-carboxylic acid | |
CAS RN |
933683-35-3 | |
| Record name | 5-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMMPCA exert its hypolipidemic effect?
A1: AMMPCA demonstrates its lipid-lowering effect through multiple mechanisms:
- Inhibition of Lipid Synthesis: AMMPCA effectively reduces the activity of enzymes responsible for triglyceride and cholesterol synthesis in the liver. [] This leads to an overall decrease in lipid production.
- Lipoprotein Modulation: The compound lowers low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels. [] This suggests AMMPCA might promote the clearance of lipids from the bloodstream.
- Enhanced Biliary Excretion: Preliminary findings indicate that AMMPCA might accelerate the excretion of cholesterol and its metabolites through bile. []
Q2: What is the impact of AMMPCA on lipid levels in different tissues?
A2: Studies show varying results depending on the animal model:
- Mice: AMMPCA administration resulted in a noticeable reduction of lipid levels in various tissues. []
- Rats: While AMMPCA effectively lowered serum lipid levels in rats, a significant decrease in tissue lipid levels was not observed. [] This difference highlights the importance of considering species-specific responses when interpreting research findings.
Q3: What do we know about the absorption, distribution, metabolism, and excretion (ADME) profile of AMMPCA?
A3: Research using radiolabeled AMMPCA in rats provides insights into its disposition: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)


![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)

![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)
